1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217071-29-8
VCID: VC4912166
InChI: InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19)
SMILES: CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C12H8F3NO3
Molecular Weight: 271.195

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 1217071-29-8

Cat. No.: VC4912166

Molecular Formula: C12H8F3NO3

Molecular Weight: 271.195

* For research use only. Not for human or veterinary use.

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid - 1217071-29-8

Specification

CAS No. 1217071-29-8
Molecular Formula C12H8F3NO3
Molecular Weight 271.195
IUPAC Name 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19)
Standard InChI Key QKLGBCYSOYKVQW-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name: 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid) belongs to the 4-quinolone family, a class of heterocyclic compounds renowned for their bioactivity. Its molecular formula is C₁₂H₈F₃NO₃, with a molecular weight of 283.19 g/mol. The compound’s structure features:

  • A quinoline backbone substituted with a methyl group at position 1.

  • A ketone group at position 4.

  • A trifluoromethyl (-CF₃) group at position 6.

  • A carboxylic acid (-COOH) moiety at position 3 .

Table 1: Comparative Molecular Properties of Related Quinolone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acidC₁₂H₈F₃NO₃283.19Not Available
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylateC₁₄H₁₂F₃NO₃299.251260806-68-5
4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acidC₁₁H₆F₃NO₃257.17641993-21-7

The absence of a methyl group in the latter compound reduces its molecular weight by 26.02 g/mol, underscoring the impact of alkyl substitutions on physicochemical profiles .

Synthesis and Structural Modification

Key Reaction:

Ethyl ester intermediateNaOH, H2OCarboxylic acid+Ethanol\text{Ethyl ester intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} + \text{Ethanol}

This route mirrors the synthesis of 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, where ester hydrolysis is critical .

Physicochemical Properties

Stability and Solubility

The trifluoromethyl group enhances lipophilicity (logP1.8\log P \approx 1.8), favoring membrane permeability but reducing aqueous solubility. Comparative data from analogs suggest:

  • Boiling Point: ~405°C (estimated from chloro-substituted analog ).

  • Density: ~1.5 g/cm³ (aligned with 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ).

  • pKa: The carboxylic acid group confers acidity (pKa3.5pKa \approx 3.5), facilitating salt formation for improved bioavailability .

Biological Activities and Mechanisms

Antiproliferative Effects

Quinolone derivatives exhibit potent antiproliferative activity via microtubule disruption and cell cycle arrest. The structurally related YJC-1 (a 2-phenyl-4-quinolone) inhibits A549 lung carcinoma cells (IC50=4.8μMIC_{50} = 4.8 \mu M) by stabilizing microtubules and upregulating p21Cip1/Waf1^\text{Cip1/Waf1}, a cyclin-dependent kinase inhibitor . Although direct data on 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid are lacking, its structural similarity suggests analogous mechanisms, potentially enhanced by the electron-withdrawing -CF₃ group.

Pharmacological Applications

Drug Development

Quinolone-3-carboxylic acids are explored as:

  • CFTR Potentiators: Analogous compounds like quinolinone-3-carboxamides augment cystic fibrosis transmembrane conductance regulator (CFTR) function, offering therapeutic avenues for cystic fibrosis .

  • Anticancer Agents: Microtubule-targeting derivatives (e.g., YJC-1) demonstrate in vivo tumor suppression in murine models .

Table 2: Biological Activities of Selected Quinolone Derivatives

CompoundBiological ActivityMechanism
YJC-1Antiproliferative (IC50=4.8μMIC_{50} = 4.8 \mu M)Microtubule stabilization
EP0265230B1 DerivativesAntibacterialDNA gyrase inhibition
Quinolinone-3-carboxamide (Compound 1)CFTR potentiationIon channel modulation

Comparative Analysis with Structural Analogs

Impact of Substituents

  • Trifluoromethyl vs. Chloro: The -CF₃ group in 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid increases electronegativity and metabolic stability compared to chloro-substituted analogs (e.g., 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .

  • Methyl at Position 1: Enhances steric hindrance, potentially improving target selectivity over non-methylated variants.

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